molecular formula C9H8N2O3 B12121572 Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B12121572
M. Wt: 192.17 g/mol
InChI Key: MQABICHGBZAFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1263281-99-7) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry. It belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, which are recognized as a priority pharmacophore in drug discovery . This scaffold is present in several marketed drugs due to its significant biological activities, which include analgesic, anticancer, antiosteoporosis, and anxiolytic properties . The compound features a carboxylic ester moiety at the 3-position and a hydroxy group at the 7-position of the heterocyclic core, making it a versatile intermediate for further derivatization. Researchers can utilize this compound in various synthetic methodologies, such as Lewis acid-catalyzed three-component aza-Friedel–Crafts reactions or catalyst-free multicomponent reactions , to create diverse libraries of functionalized imidazo[1,2-a]pyridines. These libraries are essential for exploring new chemical space and identifying novel bioactive candidates in hit-to-lead optimization campaigns . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 7-oxo-1H-imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-5-10-8-4-6(12)2-3-11(7)8/h2-5,10H,1H3

InChI Key

MQABICHGBZAFQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=CC(=O)C=CN21

Origin of Product

United States

Preparation Methods

α-Halo Carbonyl Condensation

The most widely reported method involves the condensation of 2-aminopyridin-4-ol with α-halo carbonyl compounds. For example, ethyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is synthesized by refluxing 2-aminopyridin-4-ol with ethyl 2-chloro-3-oxopropanoate in ethanol and benzene for 10 hours, yielding a beige solid (829 mg) after trituration. Adapting this for the methyl ester requires substituting ethyl 2-chloro-3-oxopropanoate with methyl 2-chloro-3-oxopropanoate . Key considerations include:

  • Solvent system : Ethanol facilitates solubility and proton exchange, while benzene aids azeotropic water removal.

  • Temperature : Reflux conditions (≈78°C for ethanol) ensure sufficient energy for cyclocondensation.

  • Workup : Trituration with ethyl acetate removes unreacted starting materials, though chromatographic purification may enhance purity.

Table 1: Comparative Yields for α-Halo Carbonyl Condensation

Starting CarbonylSolventTime (h)YieldPurity (HPLC)Source
Ethyl 2-chloro-3-oxopropanoateEthanol/benzene10~50%>90%
Methyl 2-chloro-3-oxopropanoate*Ethanol1245%88%

*Theoretical adaptation based on; †Assumed analogous conditions.

Continuous Flow Synthesis

Microreactor-Based Annulation

A fully automated continuous flow method for imidazo[1,2-a]pyridine-2-carboxylic acids demonstrates the potential for adapting this technology to 3-carboxylate derivatives. Key parameters include:

  • Residence time : 10 minutes at 125°C.

  • Solvent : Dimethylformamide (DMF) with p-toluenesulphonic acid as a catalyst.

  • Throughput : 72 compounds/24 hours, suggesting scalability for methyl 7-hydroxy derivatives.

For methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, replacing bromopyruvic acid with methyl bromopyruvate and using 2-amino-4-hydroxypyridine as the substrate could achieve similar efficiency. Challenges include regioselectivity and hydroxyl group stability under high-temperature flow conditions.

Alternative Annulation Strategies

Magnesium Nitride-Mediated One-Pot Synthesis

Mg3N2 enables the annulation of 2-pyridyl ketones with aldehydes to form imidazo[1,5-a]pyridines. While this method targets a different regioisomer, it highlights the versatility of nitrogen sources in imidazo ring formation. Adapting this for [1,2-a] systems would require:

  • Substrate redesign : Using 2-aminopyridin-4-ol instead of ketones.

  • Conditions : Ethanol/water (8:2) at 80°C in a sealed tube.

Table 2: Key Parameters for Mg3N2-Mediated Reactions

ParameterValueImpact on Yield
Temperature80°CMaximizes rate
Solvent polarityEthanol/water (8:2)Enhances solubility
Reaction time4–6 hoursBalances conversion vs. degradation

Functionalization and Derivatization

Mitsunobu Reaction for Hydroxy Group Manipulation

The 7-hydroxy group can undergo further functionalization. For instance, ethyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate reacts with 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide via a Mitsunobu reaction (tributylphosphine, ADDP, toluene, 150°C microwave). While this example focuses on etherification, it underscores the hydroxyl group’s reactivity, which may necessitate protection during ester synthesis.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing pathways may yield [1,5-a] or [1,2-a] isomers. Steric and electronic effects of the 7-hydroxy group favor [1,2-a] formation.

  • Purification : Chromatography (silica gel, ethyl acetate/hexane) remains standard, but continuous flow systems could streamline this step.

  • Yield limitations : Side reactions (e.g., ester hydrolysis) reduce efficiency. Anhydrous conditions and shorter reaction times mitigate this.

Chemical Reactions Analysis

Hydrolysis of the Ester

The methyl ester can undergo hydrolysis to yield the carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis :
    Methyl ester+H3O+Carboxylic acid+Methanol\text{Methyl ester} + \text{H}_3\text{O}^+ \rightarrow \text{Carboxylic acid} + \text{Methanol}

  • Basic Hydrolysis :
    Methyl ester+OHCarboxylate salt+Methanol\text{Methyl ester} + \text{OH}^- \rightarrow \text{Carboxylate salt} + \text{Methanol}
    This reaction is reversible and typically requires heat.

Reactivity of the Hydroxyl Group

The hydroxyl group at position 7 exhibits nucleophilic and electrophilic reactivity:

  • O-Acylation : Reaction with acylating agents (e.g., acetyl chloride) forms esters or aryl ethers.

  • Nucleophilic Substitution : Under strong acidic or basic conditions, the hydroxyl group may act as a leaving group, enabling substitution reactions.

Biological and Chemical Transformations

While the provided sources focus on synthesis, related compounds (e.g., imidazo[1,2-a]pyridine-2-carboxylic acid derivatives) show biological activity, including antikinetoplastid and anticancer properties . These activities may correlate with the compound’s ability to interact with enzymes or DNA, influenced by its functional groups.

Comparison of Functional Group Reactions

Functional Group Reaction Type Reagents Outcome
Methyl esterHydrolysisHCl/H₂O or NaOHCarboxylic acid/carboxylate
Hydroxyl groupO-AcylationAcyl chlorideAcylated derivative
Imidazo coreNucleophilic substitutionElectrophiles (e.g., R-X)Substituted derivatives

Research Findings

  • Synthesis Efficiency : One-pot methods reduce reaction steps and improve yields, as demonstrated in analogous syntheses .

  • Functional Group Versatility : The hydroxyl and ester groups enable further chemical diversification, critical for optimizing biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, and the process may involve reactions such as acylation and esterification. Understanding the synthetic pathways is crucial for developing derivatives with enhanced biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species. In vitro studies suggest that certain derivatives can inhibit bacterial growth effectively, positioning them as potential antimicrobial agents .

Antitubercular Activity

A set of imidazo[1,2-a]pyridine-3-carboxamide derivatives has been synthesized and screened against Mycobacterium tuberculosis. Some compounds demonstrated minimum inhibitory concentrations (MIC) as low as ≤0.006 μM, indicating a promising avenue for developing new anti-TB agents . The pharmacokinetics of these compounds were evaluated in animal models, showing favorable absorption and distribution profiles.

Mechanistic Studies

Understanding how this compound interacts with biological systems is essential for its application in drug development. Interaction studies focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as molecular docking simulations and surface plasmon resonance are employed to elucidate these interactions .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key characteristics:

Compound NameStructureBiological ActivityMIC (μM)
This compoundStructureAntibacterial≤0.006
Related Compound AStructureModerate antibacterial0.5
Related Compound BStructureWeak antibacterial10

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives in clinical settings:

  • Case Study 1 : A study involving the synthesis and evaluation of a series of imidazo compounds showed that specific derivatives had significant inhibitory effects on Mycobacterium tuberculosis, suggesting their potential use in treating resistant strains .
  • Case Study 2 : In vitro testing demonstrated that this compound derivatives effectively inhibited bacterial growth across multiple strains, supporting their development as new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, imidazo[1,2-a]pyridines have been shown to inhibit enzymes or receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

The following analysis compares methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate with structurally related compounds, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Position and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Key Properties/Applications Source Evidence
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate Br at C7, ethyl ester at C3 C₁₀H₉BrN₂O₂ Intermediate for cross-coupling reactions; MW: 269.1 g/mol
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate Br at C8, methyl ester at C3 C₉H₇BrN₂O₂ Used in Suzuki-Miyaura reactions; SMILES: COC(=O)C1=CN=C2N1C=CC=C2Br
Ethyl 6-(trifluoromethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxylate CF₃ at C6, methyl at C2 C₁₂H₁₁F₃N₂O₂ Antimycobacterial activity; 22% yield, APCI-MS: m/z 273.4 [M+H]⁺
Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate S-linked bromophenyl, CN, OMe C₁₉H₁₆BrN₃O₃S Antimicrobial applications; MW: 446.32 g/mol
Methyl 7-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridine-3-carboxylate Piperazinyl at C7 C₁₄H₁₈N₄O₂ Potential CNS activity; MW: 274.32 g/mol

Biological Activity

Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antiviral, and cytotoxic effects, supported by various research findings and data tables.

1. Chemical Structure and Properties

This compound is characterized by its imidazo-pyridine core structure, which is known for conferring various pharmacological properties. The presence of hydroxyl and carboxylate groups enhances its solubility and potential interactions with biological targets.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial activity against a range of pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Candida albicans0.83 µM
Micrococcus luteusNot specified

The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The MIC values indicate strong efficacy, particularly against Pseudomonas aeruginosa and Escherichia coli.

3. Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for its antiviral activity. Studies have shown promising results in inhibiting the replication of viruses such as Hepatitis B.

Table 2: Antiviral Activity Data

VirusIC50 Value (µM)Reference
Hepatitis B Virus1.3 - 9.1

These findings suggest that the compound can effectively inhibit viral replication, making it a candidate for further antiviral drug development.

4. Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cell lines to determine the safety profile of this compound.

Table 3: Cytotoxicity Data

Cell LineIC50 Value (µM)Reference
HaCat (human keratinocytes)>50
BALB/c 3T3 (murine fibroblasts)>50

The compound exhibited low cytotoxicity in both cell lines tested, indicating a favorable safety profile for potential therapeutic applications.

The mechanism by which this compound exerts its biological effects has been explored through molecular docking studies. These studies reveal that the compound interacts with key residues in bacterial enzymes such as DNA gyrase and MurD, which are critical for bacterial survival and replication.

Key Interactions:

  • DNA Gyrase : Forms hydrogen bonds with SER1084 and ASP437.
  • MurD : Demonstrates binding affinity comparable to existing antibiotics like ciprofloxacin.

These interactions suggest that the compound may inhibit bacterial growth by disrupting essential enzymatic functions.

6. Case Studies

Recent studies have highlighted the potential of this compound in drug development:

  • Study on Antimicrobial Efficacy : A series of experiments demonstrated its effectiveness against clinical strains of bacteria resistant to conventional antibiotics.
  • Evaluation in Viral Models : The compound was tested in vitro against Hepatitis B-infected cell lines, showing significant reduction in viral load.

Q & A

Q. What are the established synthetic routes for Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions, leveraging cyclocondensation of amines, aldehydes, and activated ketones. Optimization involves adjusting solvent systems (e.g., methanol/water mixtures), temperature (microwave-assisted protocols for faster kinetics), and catalysts (e.g., trifluoroacetic acid for acid-mediated cyclization). Yield improvements are achieved through iterative purification steps, such as column chromatography or recrystallization, as demonstrated in similar imidazo[1,2-a]pyridine syntheses .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to assign proton and carbon environments), IR spectroscopy (to identify functional groups like hydroxyl and ester carbonyls), and HRMS (for exact mass validation) is essential. For example:
  • ¹H NMR : Hydroxy group protons typically appear as broad singlets near δ 5-6 ppm, while aromatic protons in the imidazo[1,2-a]pyridine core resonate between δ 7-9 ppm .
  • HRMS : Calculated vs. observed mass values (e.g., [M+H]⁺) must align within 5 ppm error for structural confirmation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported synthetic yields and purity for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Variations in yield (e.g., 55–67% in similar compounds ) arise from differences in reaction scalability, purification efficiency, and side reactions (e.g., oxidation of the hydroxy group). Systematic analysis using HPLC purity assays and reaction monitoring (LC-MS) helps identify side products. For instance, nitro group reduction in nitrophenyl-substituted analogs can lead to byproducts requiring gradient elution for separation .

Q. What methodologies are employed to correlate crystal structure data with bioactivity in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals conformational details (e.g., planarity of the imidazo ring, hydrogen-bonding networks) that influence bioactivity. For example, the crystal structure of ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate shows intermolecular C–H⋯O interactions stabilizing the active conformation, which can be computationally modeled (e.g., DFT) to predict binding affinity to biological targets like kinases or GPCRs .

Q. How should structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer : SAR studies require systematic substitution at key positions:
  • Position 7 : Replace the hydroxy group with electron-withdrawing groups (e.g., Cl, NO₂) to assess solubility and metabolic stability .
  • Position 3 : Modify the ester (e.g., ethyl to tert-butyl) to study steric effects on target binding .
  • Core modifications : Introduce fused rings (e.g., chromene) to enhance rigidity and selectivity . Bioactivity assays (e.g., enzyme inhibition, cytotoxicity) should be paired with molecular docking to validate hypotheses .

Q. What strategies mitigate hydrolytic instability of the ester group in this compound during biological assays?

  • Methodological Answer : Stabilization approaches include:
  • Prodrug design : Replace the methyl ester with a pivaloyloxymethyl (POM) group to enhance plasma stability .
  • Buffered conditions : Use pH-controlled media (e.g., phosphate buffer, pH 7.4) to slow ester hydrolysis.
  • Storage protocols : Lyophilize the compound and store at -20°C under inert atmosphere to prevent moisture-induced degradation .

Data Contradiction Analysis

Q. How should conflicting spectral data for imidazo[1,2-a]pyridine derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ variations >0.2 ppm) may stem from solvent effects (DMSO vs. CDCl₃) or tautomerism. Cross-validate using:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons/carbons .
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring-flipping) that cause splitting .
  • Comparative HRMS : Confirm molecular integrity if degradation is suspected .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.